

A Comparative Toxicological Profile of Isodecanol Isomers

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Compound of Interest

Compound Name: *Isodecanol*
Cat. No.: B1585472

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This guide provides a comparative overview of the toxicological data for **isodecanol** isomers. **Isodecanol**, a ten-carbon branched-chain alcohol, exists as a complex mixture of isomers, primarily including trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition depending on the olefin feedstock used in its synthesis. Due to the limited availability of toxicological data for each specific isomer, this guide also incorporates data from the commercial **isodecanol** mixture and structurally similar branched alcohols, such as 2-ethyl-1-hexanol, through a read-across approach.

Executive Summary

Isodecanol isomers generally exhibit a low order of acute toxicity via oral and dermal routes. They are considered to be skin and eye irritants. The available data from in vitro studies indicates that **isodecanol** is not genotoxic. Developmental toxicity studies on **isodecanol** have shown maternal toxicity at high doses, with some fetal effects also observed at these levels.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **isodecanol** (as a mixture of isomers) and related branched-chain alcohols. A direct comparison is limited by the lack of data on individual isomers.

Table 1: Acute Toxicity Data

Substance	Test Species	Route	Endpoint	Value	Reference(s)
Isodecanol (mixed isomers)	Rat	Oral	LD50	6400 mg/kg	[1]
Isodecanol (mixed isomers)	Rat	Oral	LD50	> 2648 mg/kg	[2]
Isodecanol (mixed isomers)	Rabbit	Dermal	LD50	3150 mg/kg	[1]
Isodecanol (mixed isomers)	Rabbit	Dermal	LD50	3.56 mL/kg	[3]
2-Ethyl-1-hexanol	Rat	Oral	LD50	>3000 mg/kg	[4]
3,7-Dimethyl-1-octanol	Rat	Oral	LD50	> 5000 mg/kg	
3,7-Dimethyl-1-octanol	Rabbit	Dermal	LD50	> 5000 mg/kg	

Table 2: Skin and Eye Irritation

Substance	Test Species	Endpoint	Result	Reference(s)
Isodecanol (mixed isomers)	Rabbit	Skin Irritation	Irritating	[3][5]
Isodecanol (mixed isomers)	Rabbit	Eye Irritation	Irritating	[3][5]
2-Ethyl-1- hexanol	Rabbit	Skin Irritation	Moderately irritating	[2]
2-Ethyl-1- hexanol	Rabbit	Eye Irritation	Severely irritating	[2]
2-Ethyl-1-octanol	Not specified	Skin Irritation	Causes skin irritation	[6]
2-Ethyl-1-octanol	Not specified	Eye Irritation	Causes serious eye irritation	[6]

Table 3: Repeated Dose and Developmental Toxicity

Substance	Test Species	Study Type	NOAEL	Effects Observed	Reference(s)
Isodecanol (mixed isomers)	Rat	2-week oral	158 mg/kg	No testicular atrophy, liver enlargement, or peroxisome induction.	[7]
Isodecanol (mixed isomers)	Rat	Developmental	5 mmol/kg	Maternal toxicity at 10 mmol/kg with low incidence of fetal retardations and malformation s. No fetal effects at 5 mmol/kg.	[7]
2-Ethyl-1-hexanol	Rat	90-day oral	125 mg/kg bw/d	Reduced body weight and changes in blood chemistry at higher doses.	[8]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are standard protocols for studies of this nature.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is utilized to assess the toxicity of a substance after a single oral dose.[1]

- Principle: A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance to enable its classification.[1]
- Animal Model: Typically, young adult rats of a single sex (usually females) are used.[1]
- Procedure: The test substance is administered orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9] The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The absence or presence of mortality in a step determines the dose for the next step.[1]
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[2]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[10]

- Principle: The test substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded over time.[10]
- Animal Model: The albino rabbit is the preferred species for this test.[10]
- Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²).[10] The treated area is covered with a gauze patch for a 4-hour exposure period. After exposure, the residual substance is removed.[10]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[5][10]
- Scoring: The severity of the skin reactions is graded, and a classification of irritant or non-irritant is made based on the scores.[5]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[\[7\]](#)

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control.[\[7\]](#)
- Animal Model: The albino rabbit is the recommended species.[\[7\]](#)
- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for a short period to prevent loss of the substance.[\[11\]](#)
- Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[\[7\]](#)[\[12\]](#) The observation period can be extended to assess the reversibility of any observed effects.[\[7\]](#)
- Scoring: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye irritation.[\[4\]](#)

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

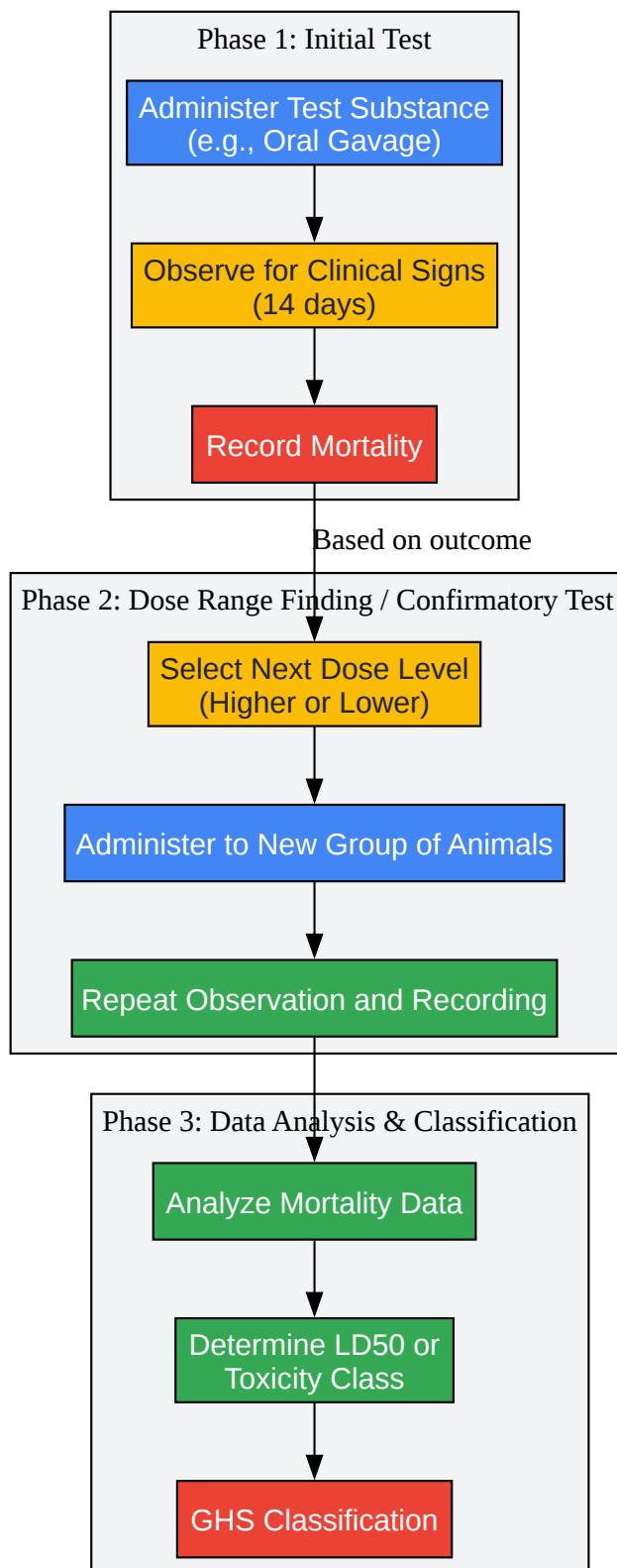
This in vitro test is used to assess the mutagenic potential of a substance.[\[13\]](#)

- Principle: The test uses specific strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that are auxotrophic for an amino acid (e.g., histidine).[\[14\]](#) The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[\[14\]](#)[\[15\]](#)
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[\[13\]](#)
- Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium.[\[13\]](#)

- Endpoint: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[16]

Visualizations

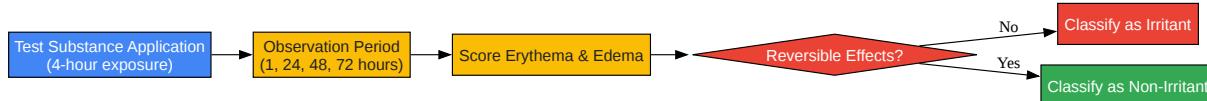
Experimental Workflow: In Vivo Acute Toxicity Assessment



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Caption: Workflow for a typical in vivo acute toxicity study.

Logical Flow for Skin Irritation Assessment



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Caption: Decision process for classifying skin irritation potential.

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